molecular formula C30H42N3OP B13376663 N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine

N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine

Cat. No.: B13376663
M. Wt: 491.6 g/mol
InChI Key: JBBTUZZANSMICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes diethylamino groups and a phosphoryl linkage, making it a subject of interest in both academic and industrial research.

Properties

Molecular Formula

C30H42N3OP

Molecular Weight

491.6 g/mol

IUPAC Name

4-bis[4-(diethylamino)phenyl]phosphoryl-N,N-diethylaniline

InChI

InChI=1S/C30H42N3OP/c1-7-31(8-2)25-13-19-28(20-14-25)35(34,29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3

InChI Key

JBBTUZZANSMICJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)benzaldehyde with phosphoryl chloride, followed by the introduction of additional diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine exerts its effects involves its interaction with specific molecular targets. The diethylamino groups can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phosphoryl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{bis[4-(dimethylamino)phenyl]phosphoryl}phenyl)-N,N-dimethylamine
  • 4-(diethylamino)benzophenone
  • Bis(diethylamino)phenylphosphine oxide

Uniqueness

N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine stands out due to its unique combination of diethylamino and phosphoryl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.